
Sertraline hydrochloride
Overview
Description
Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) first approved for clinical use in 1990. Its molecular formula is C₁₇H₁₇Cl₂N·HCl, with a molecular weight of 342.69 g/mol and pKa values of 1.1 and 4.2 . Structurally, it is a naphthylamine derivative with a tetralin backbone and two chlorine substituents, contributing to its high lipophilicity and blood-brain barrier permeability . Clinically, it is prescribed for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), panic disorder, and post-traumatic stress disorder (PTSD) .
This compound exhibits low aqueous solubility (BCS Class II) and oral bioavailability (<40%) due to extensive first-pass metabolism in the liver and intestinal gut .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sertraline Hydrochloride involves several steps. One common method is the chemoenzymatic synthesis, which employs ketoreductases to yield a key chiral precursor. The bioreduction of racemic tetralone exhibits excellent enantioselectivity and diastereomeric ratio. The resulting (S,S)-alcohol is then oxidized to an enantiopure (S)-ketone using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl as an organocatalyst. The final step involves direct amination using methylamine followed by reduction with sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the resolution of the racemic tetralone precursor followed by diastereoselective reductive amination. This process ensures the production of the desired enantiomer with high purity and yield .
Chemical Reactions Analysis
Hydrogenation of 4-(3,4-dichlorophenyl)-1,2,3,4-tetralone
The ketimine intermediate is reduced under hydrogen pressure using catalysts like palladium on carbon (Pd/C) or Raney nickel. Optimal conditions yield >99% cis-isomer (therapeutically active form) with minimal impurities :
Catalyst | Pressure (atm) | Temperature (°C) | Reaction Time (hr) | Yield (%) | Cis:Trans Ratio | Dehalo-Impurity (%) |
---|---|---|---|---|---|---|
Pd/C (5%) | 15–25 | Reflux | 14 | 67 | 99.5:0.5 | <0.1 |
Raney Nickel | 20 | 28–30 | 12 | 58 | 99.0:1.0 | <0.1 |
Pt/C | 30 | Room temperature | 30 | 60 | 99.4:0.6 | <0.1 |
Degradation Reactions
This compound degrades under specific conditions:
Oxidative Deamination
In metabolic pathways, oxidative deamination by CYP3A4/5 and monoamine oxidases (MAO-A/B) forms α-hydroxy sertraline ketone, which undergoes glucuronidation :
Hydrolysis
Under acidic conditions (pH < 2), the hydrochloride salt dissociates, releasing free base sertraline, which may degrade into dichlorophenyl-tetralin derivatives .
Spectrophotometric Determination
Sertraline reacts with chloranilic acid in alkaline medium (pH 11.15) to form a purple complex () :
Parameter | Optimal Value |
---|---|
Chloranilic Acid | 0.005% (w/v) |
pH | 11.15 |
Temperature | 30°C |
Beer’s Law Range | 0.1–5.0 mg/mL |
Molar Absorptivity |
Stability Under Various Conditions
Hydrogenation Mechanism
The ketimine intermediate undergoes stereoselective hydrogenation via adsorption on the catalyst surface, favoring cis-configuration due to steric hindrance from the dichlorophenyl group .
Colorimetric Reaction
Chloranilic acid acts as a π-acceptor, forming a charge-transfer complex with sertraline’s tertiary amine group in alkaline conditions :
Industrial Process Improvements
Scientific Research Applications
Clinical Applications
- Major Depressive Disorder (MDD)
-
Anxiety Disorders
- It is effective in treating various anxiety disorders, including:
- Obsessive-Compulsive Disorder (OCD)
- Premenstrual Dysphoric Disorder (PMDD)
- Eating Disorders
- Substance Use Disorders
- Chronic Pain Conditions
Research Findings
Recent studies have expanded the understanding of sertraline's applications beyond traditional psychiatric disorders:
- Thermodynamic Studies : Research has explored sertraline's interactions with various compounds, indicating potential applications in treating Helicobacter pylori infections .
- Pharmacokinetics : Sertraline exhibits low potential for drug interactions due to its minimal inhibition of cytochrome P450 enzymes, making it a safer option for patients on multiple medications .
- Polymorphic Forms : Different crystalline forms of sertraline hydrochloride (e.g., Form II and Form V) have been studied for their stability and formulation advantages in pharmaceutical applications .
Case Studies
- A study involving patients with PTSD demonstrated significant reductions in symptom severity following sertraline treatment compared to placebo controls, highlighting its effectiveness in trauma-related conditions .
- In cases of PMDD, sertraline administration resulted in marked improvements in mood disturbances and physical symptoms during the luteal phase of the menstrual cycle .
Mechanism of Action
The mechanism of action of Sertraline Hydrochloride is primarily linked to its ability to inhibit the neuronal reuptake of serotonin. By blocking the reabsorption of serotonin into neurons, it increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This action helps alleviate symptoms of depression and anxiety. This compound has minimal effects on norepinephrine and dopamine reuptake .
Comparison with Similar Compounds
Pharmacological Profile
The following table summarizes key pharmacological differences between sertraline hydrochloride and other antidepressants:
Efficacy in Depression
- Vs. Tricyclic Antidepressants (TCAs): In a double-blind study, sertraline demonstrated comparable efficacy to amitriptyline in treating depression but with significantly fewer anticholinergic and cardiovascular side effects (e.g., dry mouth, tachycardia) .
- Vs. Other SSRIs: Sertraline and paroxetine showed similar remission rates in MDD, but paroxetine was associated with higher rates of sedation and withdrawal symptoms .
Anticancer Potential
This compound outperformed fluoxetine and paroxetine in inhibiting HER2+ AU565 breast cancer cells (IC₅₀: 28 µM) by inducing DNA fragmentation and apoptosis . Fluoxetine primarily suppresses caspase-3/7 activity, while sertraline activates caspases directly, enhancing cytotoxic specificity .
Pharmacokinetic Optimization
Unlike fluoxetine and paroxetine, sertraline’s poor solubility has driven innovations in drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) and biodegradable nanoparticles, which enhance dissolution rates by 2–3 fold compared to conventional tablets .
Research Findings and Repositioning Potential
- Anticancer Mechanisms: Sertraline inhibits translation-controlled tumor protein (TCTP), a biomarker of cell proliferation, at concentrations ≥7 µM .
- Weight Gain Profile: In a 12-month EHR study, sertraline caused less weight gain (+0.8 kg) compared to paroxetine (+2.1 kg) and amitriptyline (+1.9 kg) .
Biological Activity
Sertraline hydrochloride is a widely prescribed selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Its biological activity extends beyond its antidepressant effects, encompassing various mechanisms that influence both neurotransmitter systems and other biological pathways. This article delves into the pharmacodynamics, pharmacokinetics, and emerging therapeutic roles of this compound, supported by relevant case studies and research findings.
Sertraline acts predominantly by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. This inhibition increases serotonergic activity in the central nervous system (CNS), leading to enhanced mood regulation and alleviation of depressive symptoms.
- Key Mechanisms:
- Serotonin Reuptake Inhibition: Increases synaptic serotonin levels, contributing to its antidepressant effects .
- Norepinephrine and Dopamine Interaction: Although primarily a serotonin reuptake inhibitor, sertraline exhibits weak inhibitory effects on norepinephrine and dopamine uptake .
- Sigma Receptor Affinity: Sertraline binds with higher affinity to sigma-1 receptors, which may play a role in its neuroprotective effects .
Pharmacokinetics
The pharmacokinetic profile of sertraline is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption: Sertraline has a bioavailability of approximately 44%, with peak plasma concentrations occurring 4.5 to 8.4 hours post-administration .
- Distribution: It is highly protein-bound (98-99%) and has a volume of distribution exceeding 20 L/kg .
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4, CYP2B6), resulting in one major active metabolite, N-desmethylsertraline .
- Elimination Half-life: Approximately 26 hours, allowing for once-daily dosing in clinical practice .
Antimicrobial and Antiviral Activities
Recent studies have highlighted sertraline's potential beyond psychiatric applications:
- Antifungal Activity: Sertraline has shown efficacy against Candida auris, inhibiting ergosterol biosynthesis in vitro .
- Antiviral Properties: Research indicates that sertraline exhibits antiviral activity against SARS-CoV-2 and MERS-CoV. In vitro studies demonstrated significant inhibitory concentrations (IC50) against these viruses, suggesting potential therapeutic roles in viral infections .
Case Studies
-
Leishmaniasis Treatment:
A study investigated sertraline's efficacy against Leishmania donovani, showing IC50 values of 2.2 mg/L for promastigotes and significant reductions in parasite loads in infected mice (72% reduction in splenic burden) . This suggests a potential role for sertraline as an adjunctive treatment for visceral leishmaniasis. -
COVID-19 Implications:
In a study assessing various antidepressants' antiviral activities, sertraline demonstrated an IC50 of 115.5 µM against SARS-CoV-2. The findings support further investigation into sertraline as a possible treatment option for COVID-19 patients with comorbid depression .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying sertraline hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, with mobile phases combining methanol and phosphoric acid (1:1) for optimal separation . Potentiometric sensors using molecularly imprinted polymers (MIPs) offer an alternative for tablet and biological fluid analysis, validated against chromatographic methods (e.g., USP protocols) with <2% relative standard deviation . Key steps include sample dissolution in mobile phase, system suitability testing (tailing factor ≤2.0), and calibration against certified reference standards .
Q. How can researchers address solubility challenges of this compound in experimental design?
- Methodological Answer : Solubility in polar solvents (e.g., methanol, DMSO) is limited (~26 mg/mL) but can be enhanced using supercritical CO₂ with co-solvents like menthol (10–20% w/w), achieving solubilities up to 6.5 × 10⁻⁴ mol/mol at 40°C and 120 bar . For in vitro assays, prepare stock solutions in DMSO and dilute with aqueous buffers (pH 7.4) while monitoring precipitation via dynamic light scattering .
Q. What methodologies are used to resolve this compound enantiomers and related compounds?
- Methodological Answer : Chiral separation of the active (1S,4S)-enantiomer from impurities (e.g., (R,R)-isomer) employs cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) with a borate buffer (pH 9.2) and sodium dodecyl sulfate . For pharmacopeial compliance, reverse-phase HPLC with hexane/2-propanol/diethylamine (960:40:1.5) achieves resolution ≥2.8 between enantiomers, validated per USP guidelines .
Advanced Research Questions
Q. How do researchers validate impurity limits in this compound per pharmacopeial standards?
- Methodological Answer : USP protocols mandate testing for 5 specified impurities (e.g., 3,4-dichlorophenyl sertraline) using a system suitability solution containing 0.05 mg/mL of each impurity . Chromatographic conditions include a C18 column (235 nm detection) and acceptance criteria of ≤0.15% for dichlorophenyl derivatives. Calculate impurity percentages via (CS/CT) × (rT/rS), where r denotes peak responses .
Q. What techniques are effective for quantifying trace genotoxic impurities (GTIs) in this compound?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is validated for GTIs like ethyl methanesulfonate. Optimize parameters: DB-624 column (30 m × 0.32 mm), split ratio 10:1, and temperature ramping from 40°C to 240°C. Achieve limits of detection (LOD) ≤1 ppm with recovery rates of 90–110%, per ICH Q3A guidelines . Compare with HPLC-MS/MS for cross-validation .
Q. What advanced approaches synthesize this compound nanoparticles for enhanced bioavailability?
- Methodological Answer : Supercritical antisolvent (SAS) precipitation using CO₂ at 100 bar and 35°C produces nanoparticles (50–200 nm). Dissolve sertraline in ethanol (5% w/v), inject into CO₂ at 0.5 mL/min, and collect particles on a filter. Characterize via SEM and XRD to confirm crystallinity and size distribution .
Q. How should stability studies be designed to assess this compound degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH Q1A: expose samples to 40°C/75% RH for 6 months. Analyze degradation products (e.g., N-desmethylsertraline) via HPLC with a C8 column and 0.1 M ammonium acetate/acetonitrile gradient. Monitor chiral integrity using CD-MEKC to detect racemization, a critical failure mode .
Properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-XHXSRVRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79617-96-2 (Parent) | |
Record name | Sertraline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040243 | |
Record name | Sertraline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79559-97-0, 79617-89-3 | |
Record name | Sertraline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Sertraline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertraline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertraline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sertraline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sertraline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SERTRALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.